molecular formula C14H16N4O4S2 B2441232 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 868973-39-1

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2441232
CAS No.: 868973-39-1
M. Wt: 368.43
InChI Key: LPBUTERTRZAJJD-UHFFFAOYSA-N
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Description

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-21-9-4-3-8(5-10(9)22-2)6-12(20)16-13-17-18-14(24-13)23-7-11(15)19/h3-5H,6-7H2,1-2H3,(H2,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUTERTRZAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves a multi-step process. The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, undergoes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be compared with other thiadiazole derivatives, such as:

Biological Activity

The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its potential as an antimicrobial and anticancer agent, and discusses relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiadiazole ring : Known for its pharmacological significance.
  • Dimethoxyphenyl group : Contributes to the compound's lipophilicity.
  • Sulfanyl linkage : May enhance biological activity through specific interactions with biological targets.
PropertyValue
Molecular FormulaC21H22N4O5S2
Molecular Weight446.55 g/mol
IUPAC Name2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide possess activity against various bacterial strains and fungi.

  • In Vitro Studies :
    • A study by Maddila et al. (2016) demonstrated that thiadiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The compound was also tested against fungal pathogens, displaying notable antifungal activity.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively researched.

  • Cell Line Studies :
    • In vitro tests on breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that similar compounds exhibited cytotoxic effects with IC50 values indicating effective growth inhibition (Yang et al., 2012; Sridhar et al., 2020).
    • For instance, a derivative showed an IC50 of 0.28 µg/mL against MCF-7 cells, indicating strong antiproliferative activity.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell survival and growth.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. The results indicated that the presence of the dimethoxyphenyl group enhanced the compound's ability to penetrate bacterial membranes.

Case Study 2: Anticancer Properties

Another study focused on a series of thiadiazole derivatives where one compound demonstrated significant growth inhibition in MCF-7 cells through apoptosis induction. This was linked to the downregulation of anti-apoptotic proteins.

Q & A

Q. Table 1: Key Synthetic Steps and Characterization

StepReaction TypeKey ReagentsCharacterization TechniquesYield (%)
1HeterocyclizationCarbon disulfide, acylated thiosemicarbazideTLC, IR65–75
2AlkylationAlkyl halides (e.g., chloroacetamide derivatives)1H^1H NMR, Elemental Analysis50–60

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
X-ray crystallography is the gold standard for resolving the 3D structure. For analogous thiadiazoles, studies reveal planar thiadiazole rings stabilized by intramolecular hydrogen bonds (N–H⋯S) and π-π stacking interactions. These structural features correlate with stability and potential ligand-receptor interactions in biological systems .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics, narrowing optimal conditions (solvent, temperature, catalysts). For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by 40–60%, accelerating reaction discovery .

Q. Table 2: Computational Parameters for Reaction Optimization

ParameterMethodSoftware/ToolOutcome
Transition State AnalysisDFTGaussian, ORCAIdentified low-energy pathways
Solvent EffectsCOSMO-RSADF, VASPPredicted polar aprotic solvents (e.g., DMF) as optimal

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

Answer:
Modifications at the 5-position of the thiadiazole ring significantly alter bioactivity. For instance:

  • 3,4-Dimethoxyphenyl groups enhance antimicrobial activity due to improved lipophilicity and membrane penetration.
  • Sulfanylacetamide chains increase hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

SubstituentBiological Activity (IC50_{50}, μM)Target
3,4-Dimethoxyphenyl12.5 (Antimicrobial)Bacterial dihydrofolate reductase
4-Nitrophenyl45.8 (Weak activity)
Unsubstituted phenylInactive

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from assay variability (e.g., bacterial strain differences) or purity issues. Mitigation strategies include:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing.
  • HPLC purity validation : Ensure >95% purity via reverse-phase HPLC.
  • Dose-response curves : Confirm activity across multiple concentrations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H^1H NMR : Confirms acetamide proton integration (~2.1 ppm for CH3_3) and aromatic protons (6.8–7.5 ppm).
  • IR : Identifies amide C=O stretches (~1650 cm1^{-1}) and thiadiazole C-S vibrations (~680 cm1^{-1}) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 423.2) .

Advanced: What strategies improve synthetic yield in large-scale production?

Answer:

  • Catalyst screening : Pd/C or CuI nanoparticles enhance coupling reactions (yield increase by 15–20%).
  • Flow chemistry : Reduces side reactions via precise temperature/residence time control.
  • Microwave-assisted synthesis : Accelerates heterocyclization (10–15 minutes vs. 6 hours conventionally) .

Advanced: How does this compound interact with biological targets at the molecular level?

Answer:
Docking studies suggest the thiadiazole sulfur and acetamide carbonyl form hydrogen bonds with active-site residues (e.g., His94 in carbonic anhydrase IX). The 3,4-dimethoxyphenyl group occupies a hydrophobic pocket, enhancing binding affinity (~ΔG = -9.8 kcal/mol) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store at -20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation of sulfhydryl groups. Stability tests show <5% degradation over 6 months under these conditions .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 2.8 to 1.5, enhancing solubility.
  • Prodrug strategies : Mask acetamide as an ester to improve oral bioavailability.
  • Metabolic stability : Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation .

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